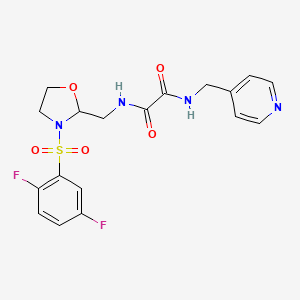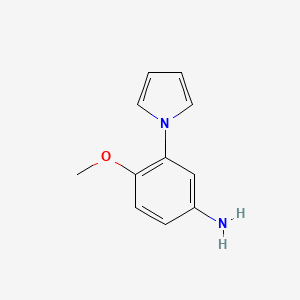
4-Methoxy-3-(1H-pyrrol-1-yl)aniline
Vue d'ensemble
Description
4-Methoxy-3-(1H-pyrrol-1-yl)aniline, also known as MPA, is a chemical compound that has been widely used in scientific research. It is a derivative of aniline and has been synthesized using various methods. MPA has been found to have several applications in the field of scientific research, including its use in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and inflammation. 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Additionally, 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation and proliferation.
Biochemical and Physiological Effects:
4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has also been found to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins. Additionally, 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methoxy-3-(1H-pyrrol-1-yl)aniline in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to have anti-inflammatory and neuroprotective effects, which could be useful in the study of inflammatory and neurodegenerative diseases. However, one of the limitations of using 4-Methoxy-3-(1H-pyrrol-1-yl)aniline in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline. One direction is the development of new synthesis methods that can improve the yield and purity of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline. Another direction is the study of the mechanism of action of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline, which could lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, the study of the biochemical and physiological effects of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline could lead to the identification of new targets for drug development.
Méthodes De Synthèse
The synthesis of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline involves the reaction of 4-methoxyaniline with pyrrole in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline is typically around 60-70%.
Applications De Recherche Scientifique
4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been used in various scientific research studies, including its use in the study of cancer, inflammation, and neurodegenerative diseases. 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-methoxy-3-pyrrol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-5-4-9(12)8-10(11)13-6-2-3-7-13/h2-8H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCBUKYFEQPYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279418 | |
| Record name | 4-Methoxy-3-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(1H-pyrrol-1-yl)aniline | |
CAS RN |
137352-71-7 | |
| Record name | 4-Methoxy-3-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




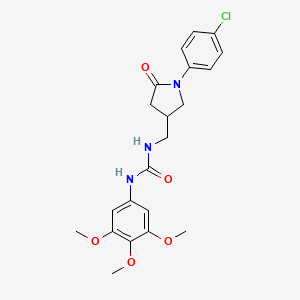


![2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2927057.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2927058.png)
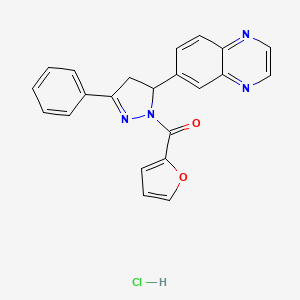
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2927061.png)
![N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide](/img/structure/B2927065.png)
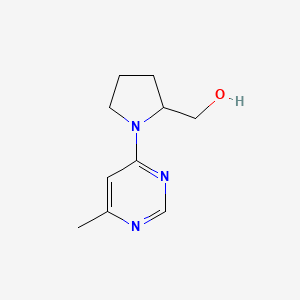
![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2927068.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2927070.png)
